molecular formula C11H13N B1678468 Pargyline CAS No. 555-57-7

Pargyline

Cat. No.: B1678468
CAS No.: 555-57-7
M. Wt: 159.23 g/mol
InChI Key: DPWPWRLQFGFJFI-UHFFFAOYSA-N
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Description

Pargyline (N-methyl-N-propargylbenzylamine) is an irreversible, selective monoamine oxidase B (MAO-B) inhibitor with multifaceted therapeutic applications. It covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, forming a stable adduct that permanently inactivates the enzyme . Originally developed for hypertension, its role expanded to neurodegenerative diseases, cancer, and type 1 diabetes due to its MAO-B inhibition and secondary effects on lysine-specific demethylase 1 (LSD1) and proline-5-carboxylate reductase 1 (PYCR1) . Preclinical studies highlight its neuroprotective properties, such as blocking the conversion of MPTP to neurotoxic MPP+ in astrocytes, preventing Parkinsonism . However, its high-dose side effects and variable selectivity in different assay conditions necessitate careful comparison with related compounds .

Preparation Methods

Chemical Reactions Analysis

Pargyline undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neurological Applications

Pargyline has primarily been recognized for its role in treating neurological disorders, particularly in the management of Parkinson's disease. Its mechanism involves the inhibition of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as dopamine.

Parkinson's Disease Treatment

  • This compound is noted for its irreversible inhibition of monoamine oxidase B (MAO-B), which is beneficial in increasing dopamine levels in patients with Parkinson's disease. It has been used as an adjunct therapy to enhance the efficacy of other dopaminergic treatments .

Cognitive Enhancement

  • Recent studies have indicated that this compound may improve cognitive function in animal models. For instance, it has been shown to enhance performance in memory tasks in mice subjected to scopolamine-induced cognitive impairment .

Oncology Applications

Emerging research highlights this compound's potential as an anti-cancer agent, particularly through its effects on cell proliferation and apoptosis.

Prostate Cancer Studies

  • This compound has demonstrated significant effects on prostate cancer cell lines (DU145 and PC-3). It induces cell cycle arrest and promotes apoptosis by regulating key apoptosis-related genes. In studies, this compound treatment led to a notable decrease in the S phase of the cell cycle and an increase in the G1 phase, indicating its potential to inhibit cancer cell proliferation .

Epigenetic Therapy

This compound's role as an inhibitor of lysine-specific demethylase 1 (LSD1) positions it as a novel therapeutic agent in epigenetic therapy.

Osteoporosis Treatment

  • Research indicates that this compound can rescue osteogenic differentiation in bone marrow-derived stem cells under osteoporotic conditions. By enhancing histone methylation at key gene promoters associated with bone formation, this compound shows promise for treating osteoporosis .

Clinical Implications

  • The application of this compound in bone tissue engineering suggests a potential pathway for developing therapies that address osteoporosis through epigenetic modulation .

Pharmacological Properties

This compound exhibits unique pharmacological properties that contribute to its therapeutic effects:

PropertyDescription
Type Non-selective irreversible MAOI
Selectivity Slight preference for MAO-B over MAO-A
IC50 Values MAO-B: 8.20 nM; MAO-A: 11.52 nM
Clinical Use Initially used for hypertension; now explored for cancer and neurological disorders .

Renal Protection

  • A study indicated that this compound administration improved renal function post-ischaemia by reducing inflammation and preserving renal architecture, highlighting its protective effects beyond neurological applications .

Mood Disorders

  • There are documented cases where this compound treatment led to manic episodes in patients with affective disorders, underscoring the need for careful monitoring during treatment .

Mechanism of Action

Pargyline exerts its effects by inhibiting the activity of monoamine oxidase B, an enzyme responsible for breaking down neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to various physiological effects . It also binds with high affinity to the imidazoline receptor, which plays a role in its antihypertensive properties .

Comparison with Similar Compounds

MAO Inhibitor Potency and Selectivity

Compound Target IC50 (MAO-B) Selectivity (MAO-B vs. MAO-A) Key Features
Pargyline MAO-B 80 nM 8- to 100-fold* Irreversible, used in Parkinson’s models
7-PhOTHA MAO-B 23 nM Not reported 4× more potent than this compound
Compound 15 (tacrine) MAO-B 40 nM Not reported Dual cholinesterase/MAO-B inhibitor
Chromone 150 MAO-B ~6.1 nM† >13× vs. This compound Reversible, derived from natural scaffolds
Clorgyline MAO-A N/A >400-fold MAO-A Anxiolytic effects, unlike this compound
Harmine MAO-A/DYRK1A N/A MAO-A selective Induces neural progenitor proliferation
Lilly 51641 MAO-B N/A Not reported Elevates blood acetaldehyde

*this compound’s selectivity varies: 8-fold (direct assay) vs. 21- to 100-fold (preincubation or recombinant enzymes) .
†Estimated based on 13× higher potency than this compound (IC50 = 80 nM).

Key Findings :

  • 7-PhOTHA and Compound 15 are 2–4× more potent MAO-B inhibitors than this compound .
  • Chromone 150 exhibits 13× greater MAO-B inhibition, suggesting structural optimization enhances potency .
  • Clorgyline and harmine target MAO-A, with clorgyline showing anxiolytic effects absent in this compound .

Reversibility of MAO-B Inhibition

Compound Reversibility Dialysis Recovery* Mechanism
This compound Irreversible 28.7% → 26.6% Forms covalent FAD adduct
NEA1/NEA3 Reversible ~29% → 80% Competitive inhibition
HMC (chromone) Reversible 23% → 81% Natural product derivative
ISB1/ISFB1 Reversible ~31% → 82% Isatin-based reversible inhibitors
Lazabemide Reversible 30% → 89% Reference reversible inhibitor

*Recovery after dialysis (undialyzed → dialyzed activity).

Key Findings :

  • This compound’s irreversible mechanism ensures prolonged enzyme inhibition but limits controllability.
  • Reversible inhibitors like NEA3 and HMC offer tunable effects, critical for minimizing side effects .

Neuroprotection and Cancer:

  • This compound :

    • Blocks MPTP-to-MPP+ conversion, preventing dopaminergic neuron loss .
    • Reduces glioma growth via KDM1/LSD1 inhibition but requires high doses (≥250 μM) .
    • Fails to inhibit LSD1 in breast cancer at <5 mM, suggesting off-target effects .
  • 2-PCPA Derivatives :

    • Show superior LSD1 inhibition in breast cancer (IC50 < 1 μM) vs. This compound .
    • Increase H3K4 dimethylation, enhancing transcriptional activation .
  • Harmine :

    • Stimulates neural progenitor proliferation via DYRK1A inhibition, a mechanism absent in this compound .

Metabolic Effects:

  • This compound elevates blood acetaldehyde in ethanol-treated mice (20 μg/mL vs. <1 μg/mL in controls), unlike weaker agents (e.g., deprenyl: 2.9 μg/mL) .

Limitations and Controversies

  • Selectivity Discrepancies : this compound’s MAO-B selectivity ranges from 8-fold (direct assay) to 100-fold (recombinant enzymes), complicating translational interpretations .
  • Cancer Therapy : Anti-proliferative effects at 250 μM may involve off-target flavoenzyme inhibition rather than LSD1 .
  • Diabetes : Fails to protect transplanted beta cells or reduce hyperglycemia in murine models .

Biological Activity

Pargyline is a monoamine oxidase (MAO) inhibitor primarily known for its role in treating Parkinson's disease and its potential anti-cancer properties. This article explores the biological activities of this compound, focusing on its effects on cellular proliferation, apoptosis, and cell cycle regulation in various cancer cell lines, as well as its mechanism of action.

Overview of this compound

This compound is classified as a non-selective MAO inhibitor, affecting both MAO-A and MAO-B isoforms. Its primary clinical application has been in the management of Parkinson's disease, where it helps increase levels of monoamines such as dopamine by inhibiting their degradation. Recent studies have also highlighted its potential in oncology, particularly in inhibiting cancer cell proliferation and inducing apoptosis.

This compound's biological activity is largely attributed to its inhibition of monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters. By inhibiting this enzyme, this compound increases the availability of neurotransmitters and may influence various signaling pathways involved in cell growth and survival.

Prostate Cancer

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects on prostate cancer cells (LNCaP-LN3, DU145, and PC-3). The following table summarizes the findings from various studies regarding this compound's impact on these cell lines:

Cell Line Concentration Effect on Proliferation Cell Cycle Phase Changes Induction of Apoptosis
LNCaP-LN30.5 - 2 mMDecreased proliferation (dose-dependent)Increased G1 phase; decreased S phaseYes (significant at 2 mM)
DU1453 mMInhibited proliferationIncreased G1 and G2 phases; decreased S phaseYes (***P<0.001)
PC-33 mMInhibited proliferationSimilar to DU145Yes (***P<0.001)

In one study, LNCaP-LN3 cells treated with this compound showed a marked decrease in cellular proliferation over time. Specifically, cells exposed to 2 mM this compound for 120 hours exhibited a three-fold reduction in proliferation compared to control cells . Additionally, flow cytometry analyses indicated that this compound treatment led to an increase in the proportion of cells in the G1 phase while decreasing those in the S phase .

Breast Cancer

This compound has also been studied for its effects on breast cancer cell lines. In a study involving human breast cancer cells, treatment with this compound resulted in significant alterations in cell cycle distribution and increased apoptosis rates. The findings suggest that this compound may play a role in overcoming adaptive resistance mechanisms in aggressive breast cancer types .

Case Studies

  • Prostate Cancer Study
    • Objective: To evaluate the effects of this compound on cellular proliferation and apoptosis in prostate cancer cell lines.
    • Methodology: LNCaP-LN3 cells were treated with varying concentrations of this compound. Cell viability was assessed using MTT assays.
    • Results: A dose-dependent inhibition of cell proliferation was observed, with significant increases in apoptosis rates at higher concentrations (2 mM) after 48 hours .
  • Breast Cancer Study
    • Objective: To investigate the potential anti-cancer effects of this compound on breast cancer cells.
    • Methodology: Human breast cancer cells were treated with this compound, and subsequent changes in cell cycle dynamics were analyzed.
    • Results: this compound treatment led to increased G1 phase arrest and enhanced apoptotic responses compared to untreated controls .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying pargyline’s inhibitory effects on monoamine oxidase (MAO) activity?

  • Methodological Guidance: Use in vitro enzyme assays (e.g., fluorometric or spectrophotometric methods) to measure MAO inhibition kinetics. Validate findings with cell-based models (e.g., neuroblastoma or colon cancer cell lines) to assess functional outcomes like apoptosis or proliferation . For in vivo studies, employ rodent models to evaluate behavioral or metabolic changes, ensuring dietary controls to avoid confounding effects from MAO inhibitor interactions (e.g., tyramine-rich foods like cheese) .

Q. How does this compound’s selectivity for MAO subtypes (MAO-A vs. MAO-B) influence experimental design?

  • Methodological Guidance: Use subtype-specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as controls in competitive binding assays. Quantify selectivity via IC₅₀ values and confirm with Western blotting or immunofluorescence to verify target expression in cellular models .

Q. What are the critical considerations for dose-response studies of this compound in cancer cell lines?

  • Methodological Guidance: Conduct MTT or CCK-8 assays to determine IC₅₀ values, ensuring exposure times (e.g., 24–72 hours) align with cellular doubling rates. Include negative controls (e.g., untreated cells) and validate results with apoptosis assays (Annexin V/PI staining) and caspase-3 activity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual roles as an MAO inhibitor and RNLS (Renin-like protein) modulator?

  • Methodological Guidance: Employ thermal shift assays (e.g., SYPRO Orange-based) to confirm direct binding of this compound to RNLS. Pair structural modeling (e.g., cryo-EM or X-ray crystallography) with functional assays (e.g., RNLS enzymatic activity in β-cell models) to disentangle MAO-independent mechanisms . Use siRNA knockdowns of MAO isoforms to isolate RNLS-specific effects .

Q. What statistical approaches are optimal for analyzing this compound’s time-dependent effects on cell proliferation?

  • Methodological Guidance: Apply repeated-measures ANOVA to compare proliferation rates across multiple time points (e.g., 24, 48, 72 hours). Post hoc tests (e.g., Tukey’s HSD) can identify significant differences between dose groups. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How should researchers design studies to investigate this compound’s synergy with other epigenetic modulators (e.g., LSD1 inhibitors)?

  • Methodological Guidance: Use combination index (CI) analysis via the Chou-Talalay method to quantify synergistic, additive, or antagonistic effects. Validate with transcriptomic profiling (RNA-seq) and chromatin immunoprecipitation (ChIP) to assess changes in histone methylation marks (e.g., H3K4me2) .

Q. What experimental controls are essential when studying this compound’s off-target effects in metabolic pathways?

  • Methodological Guidance: Include MAO-deficient cell lines (e.g., CRISPR-Cas9 KO models) to distinguish MAO-dependent vs. MAO-independent effects. Use metabolomics (LC-MS) to profile changes in catecholamine levels or tricarboxylic acid cycle intermediates .

Q. Data Interpretation & Validation

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Guidance: Combine cellular thermal shift assays (CETSA) with proteomic profiling to confirm target binding. Cross-validate with in silico docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical binding residues .

Q. What strategies mitigate confounding variables in in vivo studies of this compound’s hypertensive effects?

  • Methodological Guidance: Standardize diets (e.g., tyramine-free) and housing conditions to minimize environmental variability. Use telemetry for continuous blood pressure monitoring and include sham-operated controls to account for surgical stress .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance when studying this compound’s psychoactive side effects?

  • Methodological Guidance: Adhere to NIH guidelines for preclinical studies, including blinded randomization and power analysis to minimize animal use. Disclose all adverse events (e.g., nightmares in human case studies) in publications, with explicit consent protocols for clinical data .

Q. What reporting standards enhance reproducibility in this compound research?

  • Methodological Guidance: Follow ARRIVE guidelines for animal studies and MIAME standards for omics data. Publish raw datasets (e.g., proliferation curves, thermal shift curves) in public repositories like Figshare or Zenodo .

Properties

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPWRLQFGFJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023423
Record name Pargyline
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Molecular Weight

159.23 g/mol
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Physical Description

Solid
Record name Pargyline
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Solubility

9.98e-02 g/L
Record name Pargyline
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Mechanism of Action

MAOIs act by inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability. There are two isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates serotonin, melatonin, epinephrine and norepinephrine. MAO-B preferentially deaminates phenylethylamine and trace amines. Pargyline functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals. Catecholamines cause general physiological changes that prepare the body for physical activity (fight-or-flight response). Some typical effects are increases in heart rate, blood pressure, blood glucose levels, and a general reaction of the sympathetic nervous system.
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CAS No.

555-57-7
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Synthesis routes and methods

Procedure details

N-(4-chlorobenzyl)-N-methyl-2-propinylamine; N-(2-chlorobenzyl)-N-methyl-2-propinylamine;
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Reaction Step One
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Retrosynthesis Analysis

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